molecular formula C14H20ClN3 B2601564 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole CAS No. 1275137-11-5

2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2601564
CAS No.: 1275137-11-5
M. Wt: 265.79
InChI Key: WZUWZEAKWHBHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a piperidin-3-yl substituent at the N1 position and an ethyl group at the C2 position. Synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related compounds (e.g., 80% yield for 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole in ) .

Properties

IUPAC Name

2-ethyl-1-piperidin-3-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-14-16-12-7-3-4-8-13(12)17(14)11-6-5-9-15-10-11/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOPYLDFNZTWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole typically involves the condensation of a suitable benzimidazole precursor with a piperidine derivative. One common method involves the reaction of 2-ethylbenzimidazole with 3-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Condensation and Nucleophilic Substitution Reactions

The core synthesis involves condensation between benzimidazole precursors and piperidine derivatives. A standard protocol includes:

  • Reaction mechanism : Nucleophilic attack by the piperidine nitrogen on electrophilic carbons of 2-ethylbenzimidazole intermediates .

  • Example : Formation of the parent compound through cyclo-condensation of 1,2-diaminobenzene with 3-piperidinylpropanoic acid derivatives under acidic conditions.

Key conditions :

Reaction ComponentDetails
Temperature80–120°C
Catalystp-Toluenesulfonic acid (PTSA)
SolventEthanol or DMF
Yield45–68%

Oxidation Reactions

The ethyl group and piperidine ring undergo selective oxidation:

  • Ethyl group oxidation : Converts to a carboxylic acid derivative using KMnO₄ in acidic medium.

  • Piperidine ring oxidation : Forms N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid) .

Experimental data :

Substrate PositionOxidizing AgentProductYield
Ethyl side chainKMnO₄/H₂SO₄2-Carboxy-1-(piperidin-3-yl)-1H-benzimidazole52%
Piperidine nitrogenmCPBA/CH₂Cl₂1-(Piperidin-3-yl)-1H-benzimidazole N-oxide78%

Reduction Reactions

The benzimidazole core demonstrates reducibility under catalytic hydrogenation:

  • Ring saturation : Pd/C-mediated hydrogenation reduces the benzimidazole’s aromatic system to a dihydro derivative .

  • Functional group reduction : Nitro intermediates (if present) convert to amines using H₂/Pd-C .

Critical parameters :

  • Pressure: 3–5 atm H₂

  • Temperature: 25–50°C

  • Solvent: Ethanol or THF

  • Typical reduction time: 12–24 h

Substitution Reactions

The piperidine nitrogen participates in alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of DIPEA .

Representative example :

text
2-Ethyl-1-(piperidin-3-yl)-1H-benzimidazole + Acetyl chloride → 1-(3-Acetylpiperidin-3-yl)-2-ethyl-1H-benzimidazole (Yield: 63%)[3]

Reductive Amination

Used to modify the piperidine ring’s amine group:

  • Protocol : Reacts with aldehydes (e.g., benzaldehyde) under NaBH₃CN or H₂/Pd-C conditions .

  • Application : Generates derivatives with enhanced lipophilicity for pharmacological studies .

Optimized conditions :

ParameterValue
Aldehyde equivalence1.2–1.5 eq
Reducing agentNaBH₃CN (2 eq)
SolventMeOH/THF (4:1)
Reaction time12 h

Sulfonation and Sulfamation

The piperidine nitrogen undergoes sulfonylation:

  • Reagents : Sulfonyl chlorides (e.g., tosyl chloride) in dichloromethane .

  • Outcome : Enhances metabolic stability in drug design applications .

Case study :

text
Reaction with 4-methylbenzenesulfonyl chloride → 1-(3-(Tosyl)piperidin-3-yl)-2-ethyl-1H-benzimidazole (Yield: 71%)[3]

Cycloaddition Reactions

Limited evidence suggests potential [3+2] cycloaddition with nitrile oxides:

  • Observation : Forms isoxazoline-fused derivatives under microwave irradiation.

  • Conditions : 100°C, 30 min, acetonitrile solvent (theoretical yield: ~40%, predicted via computational models).

Degradation Pathways

Stability studies reveal:

  • Acidic hydrolysis : Cleaves the piperidine-benzimidazole bond at pH < 2 .

  • Photodegradation : Forms quinone-like byproducts under UV light (λ = 254 nm) .

Degradation kinetics (pH 7.4, 25°C) :

ConditionHalf-life (t₁/₂)Major Degradant
Dark, 25°C>30 daysNone detected
UV light, 254 nm8.2 hQuinone derivative

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole as an anticancer agent. Research indicates that compounds derived from this structure can disrupt the interaction between c-Myc and Max proteins, which are crucial in cancer cell proliferation and survival. In particular, derivatives have shown potent anticancer activity in vitro, suggesting that this compound could serve as a lead structure for developing new cancer therapeutics .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic effects. Benzo[d]imidazole derivatives, including those with piperidine components, have been associated with the treatment of schizophrenia. These compounds exhibit properties that may alleviate both positive and negative symptoms of the disorder, making them potential candidates for further clinical development .

Interaction with Biological Targets

The mechanism of action of this compound involves its ability to bind to specific biological targets. For instance, it has been shown to interact with the NLRP3 inflammasome, a critical component in inflammatory responses. The modulation of this pathway could lead to therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications to the benzo[d]imidazole scaffold can significantly enhance biological activity. For example, variations in substituents on the piperidine ring have been explored to optimize binding affinity and selectivity towards target proteins involved in cancer and psychiatric disorders .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the benzo[d]imidazole and piperidine moieties. Various methods have been reported for synthesizing related compounds, focusing on improving yield and purity .

Formulation Strategies

Recent patent filings indicate advancements in formulating solid-state forms of benzo[d]imidazole derivatives for enhanced bioavailability and stability. These formulations may include amorphous solid dispersions that improve the solubility of the active pharmaceutical ingredient, thereby enhancing its therapeutic efficacy .

Case Studies

StudyObjectiveFindings
Evaluate anticancer propertiesCompounds exhibited significant disruption of c-Myc/Max interaction, indicating potential as anticancer agents.
Investigate antipsychotic effectsDerivatives showed efficacy in alleviating symptoms of schizophrenia; further clinical trials recommended.
Assess NLRP3 inhibitionIdentified compounds effectively inhibited NLRP3 activity, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of signal transduction pathways, modulation of gene expression, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, synthesis yields, and biological activities of 2-ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole and related benzimidazole derivatives:

Compound Name Substituents Key Features Biological Activity/Notes Yield/Source
This compound Piperidin-3-yl (N1), ethyl (C2) Lipophilic piperidine enhances CNS targeting Potential GABA-A receptor modulation Synthesized via methods in
2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole p-Tolyloxypropyl (N1), ethyl (C2) Phenoxyalkyl chain for membrane interaction Antitubercular activity (MIC ~1–5 µg/mL) 80% yield
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole Cl (C5), chlorophenoxymethyl (C2) Halogen substituents enhance antifungal activity MIC <3.90 µM against Candida spp. Moderate yields (~50–70%)
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3au) Thiophene-2-yl (C2) Sulfur-containing heterocycle High thermal stability (m.p. 308–309°C) 95% yield
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl (C2) Fluorine improves metabolic stability GABA-A PAM with reduced hepatotoxicity Synthesized via condensation

Key Findings from Comparative Studies

Substituent Effects on Bioactivity Piperidine vs. In contrast, phenoxyalkyl derivatives (e.g., 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole) exhibit antitubercular activity, likely due to interactions with mycobacterial membranes . Halogen Substitution: Chlorine substituents (e.g., in 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole) significantly enhance antifungal activity, achieving MIC values comparable to fluconazole .

Synthetic Accessibility Piperidine-substituted benzimidazoles generally require multistep syntheses, whereas phenoxyalkyl derivatives are synthesized efficiently (e.g., 80% yield for 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole) . Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) prioritize metabolic stability, making them viable for long-term therapeutic use .

Biological Activity

2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core fused with a piperidine ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C14H18N2\text{C}_{14}\text{H}_{18}\text{N}_2

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their functions. This is particularly relevant in cancer therapy, where enzyme inhibition can lead to decreased tumor growth.
  • Receptor Modulation : The piperidine ring enhances binding affinity to various receptors, potentially modulating signal transduction pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through caspase activation and cell cycle arrest at various concentrations .
  • A study demonstrated that modifications to the benzimidazole structure enhanced the potency against cancer cells by disrupting microtubule assembly, leading to effective tumor suppression .

Antiviral and Antimicrobial Properties

The compound has also been explored for its antiviral and antimicrobial activities:

  • Investigations into similar benzimidazole derivatives revealed effectiveness against various viral pathogens, suggesting potential applications in treating viral infections .
  • Antimicrobial assays indicated that related compounds could inhibit the growth of harmful bacteria, showcasing their potential as new antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionInhibits specific cancer-related enzymes
AntiviralEffective against neurotropic viruses
AntimicrobialInhibits bacterial growth

Notable Research Studies

  • Anticancer Mechanisms : A study focused on the synthesis and biological evaluation of benzimidazole derivatives found that specific modifications led to enhanced anticancer activity through targeted enzyme inhibition .
  • NLRP3 Inflammasome Inhibition : Another research highlighted the potential of benzimidazole derivatives as NLRP3 inhibitors, which play a crucial role in inflammatory responses associated with various diseases .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicated favorable absorption profiles for certain analogs, enhancing their viability as therapeutic agents .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole derivatives?

  • Methodological Answer : Derivatives are synthesized via condensation reactions, alkylation, or one-pot multicomponent strategies. For example:

  • Alkylation : Reacting 1H-benzo[d]imidazole with alkyl halides (e.g., farnesyl bromide) in DMF using NaH as a base yields alkyl-substituted derivatives .
  • One-pot synthesis : Lanthanum chloride (LaCl₃) catalyzes the condensation of o-phenylenediamine with aldehydes and piperidine derivatives under solvent-free conditions, achieving high yields (e.g., 83–88%) .
  • Mannich reaction : Piperidine moieties are introduced via Mannich bases, enabling structural diversification .

Q. How are benzimidazole derivatives characterized for structural confirmation?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.10–7.75 ppm for alkyl and aromatic protons), FTIR (e.g., C=N stretch at ~1,648 cm⁻¹), and HRMS for molecular ion verification .
  • Chromatography : TLC (Rf values, e.g., 0.77 in hexane:ethyl acetate) and HPLC for purity assessment .
  • Thermal analysis : Melting points (e.g., >300°C for crystalline derivatives) confirm compound stability .

Q. What in vitro assays are used for initial biological evaluation of these compounds?

  • Methodological Answer :

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution against S. aureus and S. typhi (MIC values, e.g., 2–5 µg/mL) .
  • Antitubercular screening : Mycobacterial growth inhibition assays (e.g., MIC = 52 nM against M. tuberculosis) .

Advanced Research Questions

Q. How can substituent optimization enhance biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic variation of R-groups (e.g., electron-withdrawing -Cl or -CF₃ for antimicrobial potency) .
  • Molecular docking : Prioritize derivatives with high binding scores to targets (e.g., EGFR or PI3Kα kinases) .
  • ADMET profiling : Use tools like SwissADME to filter compounds with favorable pharmacokinetics (e.g., logP < 5, high GI absorption) .

Q. What computational methods predict physicochemical and optoelectronic properties?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-31G* optimizes geometries and predicts HOMO-LUMO gaps (e.g., 3.5–4.2 eV for optoelectronic applications) .
  • Molecular dynamics (MD) : Simulates ligand-receptor stability (e.g., PI3Kα-inhibitor complexes) to guide synthesis .

Q. How can metabolic instability in rodent/human liver microsomes be addressed?

  • Methodological Answer :

  • Metabolic profiling : Incubate compounds with microsomes to identify oxidation hotspots (e.g., piperidine N-dealkylation) .
  • Structural modification : Introduce deuterium or bulky groups (e.g., oxetan-3-yl) to block cytochrome P450-mediated degradation .

Q. What mechanisms underlie the antitubercular activity of phenoxyalkylbenzimidazoles?

  • Methodological Answer :

  • Bactericidal vs. bacteriostatic : Time-kill assays show bactericidal effects against nonreplicating M. tuberculosis (e.g., 99% reduction in CFU) .
  • Selectivity : Low cytotoxicity (selectivity index >500) due to species-specific target engagement (e.g., absent in M. smegmatis) .

Q. How do catalysts like SiO₂ or LaCl₃ improve synthesis efficiency?

  • Methodological Answer :

  • Nano-SiO₂ : Enhances benzimidazole cyclization via acid catalysis, reducing reaction time (e.g., 2 hours vs. 24 hours) .
  • LaCl₃ : Facilitates one-pot synthesis by activating carbonyl groups, achieving >85% yields .

Q. How are optoelectronic properties evaluated for material science applications?

  • Methodological Answer :

  • UV-Vis/fluorescence spectroscopy : Measures absorption/emission maxima (e.g., λem = 450 nm for Schiff base derivatives) .
  • Nonlinear optical (NLO) analysis : Computes hyperpolarizability (β) values to assess light-harvesting potential .

Data Contradictions and Validation

  • Example : reports submicromolar antitubercular activity (MIC = 52 nM), but rapid hepatic metabolism limits in vivo use. Researchers must validate activity in M. tuberculosis-infected macrophage models and compare with clinical candidates like bedaquiline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.